2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole
Overview
Description
2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities.
Mechanism of Action
Target of Action
Benzimidazole derivatives, to which this compound belongs, have been extensively studied for their anticancer properties . They are known to interact with various targets in cancer cells, but the specific target can vary depending on the functional groups present on the benzimidazole scaffold .
Mode of Action
The presence of different substituent groups on the benzimidazole scaffold can significantly influence its bioactivity . For instance, the presence of electron-donating groups can increase anticancer activity, while electron-withdrawing groups can decrease it .
Biochemical Pathways
Benzimidazole derivatives are known to affect multiple biochemical pathways due to their diverse biological activities
Result of Action
Benzimidazole derivatives have been shown to exhibit significant anticancer activity against various cancer cell lines . The specific effects can vary depending on the functional groups present on the benzimidazole scaffold .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Preparation Methods
The synthesis of 2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole typically involves the reaction of ortho-phenylenediamine with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite. This reaction is carried out under mild conditions in a mixture of solvents, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, which can modify its pharmacological properties.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium metabisulphite for oxidation and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
Osimertinib and Alectinib: Commercially available anticancer drugs based on the benzimidazole skeleton
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-1-phenylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2/c15-9-14-17-12-7-6-10(16)8-13(12)18(14)11-4-2-1-3-5-11/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYHXGSQKNVYKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)N=C2CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285420-82-7 | |
Record name | 2-(chloromethyl)-6-fluoro-1-phenyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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